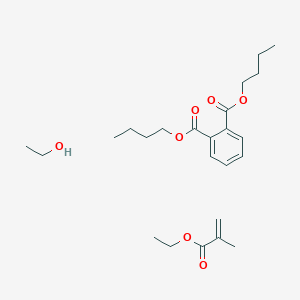
Coe Comfort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coe Comfort, also known as this compound, is a useful research compound. Its molecular formula is C24H38O7 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Acrylic Resins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Applications
1. Tissue Recovery and Healing
- Coe Comfort is primarily utilized to promote healing in edentulous patients. It acts as a cushioning layer that alleviates pressure on the underlying tissues, facilitating recovery from inflammation or trauma associated with denture use .
- Studies have shown that this compound significantly reduces discomfort and promotes tissue health, making it an essential tool in prosthodontics .
2. Functional Impressions
- The material can be employed as a functional impression material, capturing the dynamic contours of the oral cavity during functional movements. This application enhances the accuracy of denture fitting and retention .
- Research indicates that using this compound for impressions leads to improved stability and support for dentures, which is crucial for patient satisfaction and comfort .
3. Antifungal Properties
- This compound demonstrates lower adhesion rates for Candida albicans, a common fungal pathogen associated with denture stomatitis. Studies have shown that its surface characteristics promote less fungal colonization compared to other conditioners like Flexacryl .
- This antifungal property is attributed to the inclusion of zinc undecylenate in its formulation, which helps minimize odor and fungal growth, enhancing patient comfort and oral health .
Comparative Studies
A comparative study evaluated the viscoelastic properties of four tissue conditioners, including this compound. The findings indicated that this compound maintained its viscoelastic properties over time better than some competitors, making it suitable for long-term use in clinical settings .
Table 1: Comparative Properties of Tissue Conditioners
| Property | This compound | Visco Gel | FITT | GC Soft-Liner |
|---|---|---|---|---|
| Softness | High | Moderate | Low | Moderate |
| Elastic Recovery | Good | Excellent | Fair | Good |
| Fungal Resistance | High | Moderate | Low | Low |
| Dimensional Stability | Good | Poor | Fair | Good |
Case Studies
Several clinical case studies highlight the successful application of this compound in managing patients with denture-related issues:
- Case Study 1: A patient with severe mucosal inflammation was treated with this compound. Post-treatment evaluations showed significant improvement in tissue health and reduced discomfort within one week .
- Case Study 2: In a study involving dynamic impressions using this compound, results indicated enhanced retention and stability of dentures compared to traditional methods. Patients reported higher satisfaction levels due to improved fit and comfort .
Propriétés
Numéro CAS |
146883-70-7 |
|---|---|
Formule moléculaire |
C24H38O7 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H22O4.C6H10O2.C2H6O/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2;1-4-8-6(7)5(2)3;1-2-3/h7-10H,3-6,11-12H2,1-2H3;2,4H2,1,3H3;3H,2H2,1H3 |
Clé InChI |
GLCVZPNILYPNKB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C |
Synonymes |
Coe Comfort FITT FITT 1.5-1 FITT 2-1 FITT dental tissue conditioner Ivoseal Kerr Fitt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















